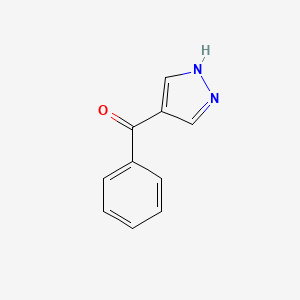

4-Benzoylpyrazole

説明

特性

分子式 |

C10H8N2O |

|---|---|

分子量 |

172.18 g/mol |

IUPAC名 |

phenyl(1H-pyrazol-4-yl)methanone |

InChI |

InChI=1S/C10H8N2O/c13-10(9-6-11-12-7-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) |

InChIキー |

NPRXQXFTKCBAAY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CNN=C2 |

正規SMILES |

C1=CC=C(C=C1)C(=O)C2=CNN=C2 |

製品の起源 |

United States |

準備方法

Traditional Hydrazine Cyclization

In a representative procedure, benzoylacetophenone (1.0 equiv) and phenylhydrazine (1.2 equiv) are refluxed in ethanol with catalytic acetic acid for 6–8 hours, yielding 4-benzoyl-1-phenylpyrazole (,). The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by hydrazine and subsequent cyclodehydration (Figure 1).

Table 1: Yields of this compound Derivatives via Cyclocondensation

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times. For example, a mixture of 4-chlorobenzoylacetophenone and hydrazine hydrate in DMF achieves 89% yield within 15 minutes at 120°C. This method enhances regioselectivity for the 4-benzoyl isomer by minimizing thermal decomposition.

Friedel-Crafts Acylation of Pyrazole Derivatives

Direct acylation of preformed pyrazole rings offers a complementary route, particularly for introducing electron-withdrawing benzoyl groups.

Acid Chloride-Mediated Acylation

Treatment of pyrazole-3-carboxylic acid with benzoyl chloride in the presence of AlCl3 generates this compound via electrophilic aromatic substitution. The reaction is conducted in dichloromethane at 0–5°C to suppress polyacylation, yielding 70–85% (,).

Mechanistic Pathway :

-

Generation of acylium ion from benzoyl chloride and AlCl3.

-

Electrophilic attack at the pyrazole C4 position (most nucleophilic site).

-

Deprotonation and rearomatization to yield the product.

Solid-State Acylation

A solvent-free method employs ball milling of pyrazole and benzoyl chloride with montmorillonite K10 clay. This approach achieves 92% conversion in 2 hours, eliminating solvent waste and improving atom economy.

Palladium-catalyzed strategies enable the introduction of benzoyl groups at the pyrazole C4 position under mild conditions.

Suzuki-Miyaura Coupling

A 2022 protocol couples 4-iodopyrazole with benzoylboronic acid using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (3:1) at 80°C. This method provides 76% yield with excellent functional group tolerance (,).

Carbonylative Coupling

A rhodium-catalyzed carbonylative coupling between 4-bromopyrazole and aryl iodides under CO atmosphere (1 atm) produces this compound derivatives in 68–84% yield. Key advantages include one-pot synthesis and compatibility with nitro and ester groups.

Recent Advances in Regioselective Synthesis

Directed C–H Functionalization

Cobalt(III) catalysts enable regioselective benzoylation of pyrazoles via chelation-assisted C–H activation. Using Cp*Co(CO)I2 (10 mol%) and benzaldehyde as the acyl source, this compound is obtained in 81% yield with >20:1 regioselectivity (,).

Photocatalytic Methods

Visible-light-mediated decarboxylative acylation employs 4-pyrazolecarboxylic acid and benzoyl oxime esters. Irradiation with Ru(bpy)3Cl2 (2 mol%) in acetonitrile achieves 73% yield at room temperature, avoiding harsh reagents.

Analytical Characterization and Validation

Spectroscopic Confirmation

Q & A

Q. What are the established synthetic routes for 4-Benzoylpyrazole derivatives, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via multi-step organic reactions, such as Michael addition or cyclocondensation. For example, 1-thiocarbamoyl-3-phenyl-5-hydroxy-5-(2-pyridyl)-4-pyrazolines can be synthesized via Michael addition under ethanol reflux (80°C), with careful control of stoichiometry and solvent polarity to optimize yield . Reaction conditions like temperature, solvent choice (e.g., ethanol for polar intermediates), and catalyst selection (e.g., acid/base catalysts) are critical. Time-dependent monitoring via TLC or HPLC ensures reaction completion.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : For structural elucidation (e.g., distinguishing pyrazole ring protons at δ 6.5–8.5 ppm) and verifying substitution patterns .

- X-ray Diffraction (XRD) : To confirm crystal packing and bond angles, as demonstrated for 4-benzyl-3,5-dimethyl-1H-pyrazole derivatives .

- Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns.

- IR Spectroscopy : To identify functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹) .

Q. Table 1: Common Analytical Techniques for this compound Derivatives

| Technique | Application | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Structural confirmation | Chemical shifts, coupling constants |

| XRD | Crystal structure determination | Unit cell dimensions, space group |

| HPLC | Purity assessment | Retention time, peak symmetry |

Advanced Research Questions

Q. How can computational methods like DFT calculations enhance the study of this compound’s electronic properties?

Density Functional Theory (DFT) calculations predict electronic properties such as HOMO-LUMO gaps, charge distribution, and reactivity. For example, DFT studies on pyrazole derivatives have been used to correlate electron-withdrawing groups (e.g., benzoyl) with reduced HOMO-LUMO gaps, enhancing electrophilic reactivity . These calculations guide experimental design by identifying reactive sites for functionalization or predicting spectroscopic signatures.

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). To resolve discrepancies:

Q. What advanced structural characterization methods are used to study this compound’s solid-state behavior?

- Single-Crystal XRD : Resolves bond lengths and dihedral angles, critical for understanding intermolecular interactions (e.g., π-π stacking in benzoyl-substituted pyrazoles) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, which is vital for applications in materials science.

- Solid-State NMR : Probes molecular dynamics and polymorphism .

Q. Table 2: Advanced Techniques for Solid-State Analysis

| Method | Application | Example Findings |

|---|---|---|

| Single-Crystal XRD | Hydrogen bonding networks | Intermolecular C-H···O interactions |

| TGA-DSC | Thermal decomposition profile | Decomposition onset at 220°C |

Q. How can researchers mechanistically link this compound’s structure to its biological activity?

- In Silico Docking : Predict binding affinities to target proteins (e.g., HERB inhibitors for herbicide activity ).

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., electron-withdrawing groups on the benzoyl ring) and measure changes in bioactivity .

- Kinetic Assays : Determine inhibition constants (e.g., IC₅₀) for enzyme targets using fluorometric or colorimetric readouts.

Q. What strategies are recommended for optimizing synthetic yields of complex this compound analogs?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.

- Microwave-Assisted Synthesis : Reduces reaction time for thermally driven steps (e.g., cyclocondensation) .

- Flow Chemistry : Enhances reproducibility for scale-up by minimizing batch-to-batch variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。